molecular formula C22H18O10 B579337 ent-Robinetinidol 3-O-gallate CAS No. 17445-91-9

ent-Robinetinidol 3-O-gallate

Cat. No. B579337
CAS RN: 17445-91-9
M. Wt: 442.376
InChI Key: WIEMUOLZHSVGFK-NQIIRXRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-Robinetinidol 3-O-gallate is a useful research compound. Its molecular formula is C22H18O10 and its molecular weight is 442.376. The purity is usually 95%.
The exact mass of the compound ent-Robinetinidol 3-O-gallate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality ent-Robinetinidol 3-O-gallate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-Robinetinidol 3-O-gallate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17445-91-9

Product Name

ent-Robinetinidol 3-O-gallate

Molecular Formula

C22H18O10

Molecular Weight

442.376

IUPAC Name

[(2S,3R)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H18O10/c23-12-2-1-9-7-18(32-22(30)11-5-15(26)20(29)16(27)6-11)21(31-17(9)8-12)10-3-13(24)19(28)14(25)4-10/h1-6,8,18,21,23-29H,7H2/t18-,21+/m1/s1

InChI Key

WIEMUOLZHSVGFK-NQIIRXRSSA-N

SMILES

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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